12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Beschreibung
BenchChem offers high-quality 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
9-bromo-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSXZTJFYARBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.30 g/mol. The structure features a bromine atom at the 12th position and incorporates a pyridine ring and thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridinyl-benzimidazole have shown promising activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis . The specific activity of 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene against various microbial strains remains to be fully elucidated but warrants further investigation.
Antiviral Activity
Research has highlighted that similar compounds can act as inhibitors of HIV reverse transcriptase (RT). For example, certain benzimidazole derivatives demonstrated nanomolar inhibitory activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Given the structural similarities, it is plausible that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene may exhibit similar antiviral properties which should be explored through in vitro assays.
Structure-Activity Relationship (SAR)
The relationship between the structure of this compound and its biological activity is crucial for understanding its potential as a therapeutic agent. Substituents on the pyridine and thiophene rings can significantly influence the pharmacological profile:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Generally enhances activity |
| 5-position | Variable effects |
| 6-position | Generally neutral |
| 7-position | Often detrimental |
This table summarizes findings from related compounds where modifications at specific positions have been linked to changes in biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives found that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts . This suggests that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa may also possess similar properties.
- Antiviral Screening : In vitro testing of related compounds against HIV revealed significant inhibitory effects when specific substitutions were made at the 4-position of the pyridine ring. Future studies should assess whether this compound can inhibit HIV replication in cell cultures .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
